

Structural Dynamics and Electronic Characterization of Perfluoro-N-methylmorpholine[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
CAS No.:	382-28-5
Cat. No.:	B1294395

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Executive Summary

Perfluoro-N-methylmorpholine (PNMM), CAS 382-28-5, represents a critical class of cyclic perfluorinated amines.[1] Distinguished by its high thermal stability, biological inertness, and exceptional gas solubility, PNMM serves as a model compound for understanding the "perfluoro effect" in heterocyclic systems.[1] This guide dissects the molecular architecture, electronic bonding phenomena, and synthesis protocols of PNMM, providing a roadmap for its utilization in biomedical oxygen transport and high-voltage dielectric applications.[1]

Molecular Architecture and Bonding Structural Geometry

Unlike its hydrocarbon progenitor (N-methylmorpholine), PNMM (

) exhibits unique conformational rigidity driven by the steric bulk and electrostatic repulsion of eleven fluorine atoms.[1]

- Ring Conformation: The morpholine ring predominantly adopts a chair conformation.^[1] This minimizes torsional strain between adjacent difluoromethylene () groups.^[1]
- Nitrogen Center Geometry: In hydrocarbon amines, the nitrogen lone pair creates a pyramidal geometry.^[1] However, in PNMM, the strong electron-withdrawing nature of the perfluoroalkyl groups (and ring s) pulls electron density away from the nitrogen.^[1] While not perfectly planar, the nitrogen pyramid is significantly flattened, and the inversion barrier is lower than in the hydrogenated analog.^[1]
- The Orientation: The trifluoromethyl group attached to the nitrogen prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial fluorines on the ring.

Electronic Bonding & The Perfluoro Effect

The stability of PNMM is governed by the high electronegativity of fluorine (3.98 Pauling).^[1]

- C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).^[1] The high ionicity results in a low-lying orbital and a high-energy orbital, rendering the molecule resistant to homolytic cleavage.^[1]
- Hyperconjugation (): The lone pairs on the oxygen atom donate electron density into the antibonding orbitals of the adjacent C-F bonds.^[1] This anomeric effect shortens the C-O bonds and strengthens the adjacent C-F bonds, further stabilizing the ring.^[1]
- Reduced Basicity: The nitrogen lone pair is effectively "unavailable" for protonation due to the inductive withdrawal by three perfluoroalkyl groups. Consequently, PNMM is non-basic and does not form salts with acids, a critical feature for its use in biological media.^[1]

Quantitative Structural Data

Table 1: Estimated Bond Metrics based on Perfluoroamine/Ether Standards

Parameter	Value (Approx.)	Mechanistic Driver
C-F Bond Length	1.33 – 1.35 Å	High ionic character; electrostatic attraction.[1]
C-N Bond Length	1.45 – 1.47 Å	Slightly shorter than C-H analogs due to electronegativity.[1]
C-O Bond Length	1.39 – 1.41 Å	Anomeric stabilization.[1]
Dipole Moment	-0.5 – 1.0 D	Vector cancellation of symmetric C-F dipoles.[1]
Boiling Point	50 – 52°C	Weak London Dispersion Forces (high ionization potential).[1]

Synthesis: Electrochemical Fluorination (Simons Process)[1][2][3]

The industrial standard for producing PNMM is Electrochemical Fluorination (ECF), specifically the Simons process.[1][2] Direct fluorination with

gas is too exothermic and leads to C-C bond fragmentation.[1]

The Simons Process Mechanism

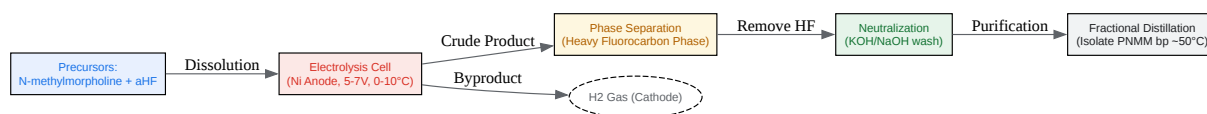
ECF occurs in anhydrous Hydrogen Fluoride (aHF) at a nickel anode.[1] The mechanism is not a standard electrode oxidation but rather a complex radical-cation process on the nickel fluoride surface (

).[1]

Reaction Stoichiometry:

[1]

Synthesis Workflow Visualization



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Caption: Figure 1. The Simons Electrochemical Fluorination workflow for PNMM production, highlighting the critical phase separation step.

Experimental Protocol: ECF of N-Methylmorpholine

Note: This protocol involves HF, a highly toxic and corrosive substance.[1] All work must be performed in a specialized HF-rated fume hood with full PPE.

- Electrolyte Preparation: Dissolve N-methylmorpholine (10 wt%) in anhydrous HF in a nickel or steel electrochemical cell.
- Electrolysis:
 - Voltage: Maintain cell voltage between 5.0 – 6.0 V. (Exceeding 7V causes HF breakdown and fluorine gas evolution).
 - Temperature: Maintain 0°C to 10°C to minimize cleavage of the C-N and C-O bonds.
 - Current Density: ~20 mA/cm². [1]
- Extraction: The perfluorinated product is denser than the HF/electrolyte mix.[1] It settles at the bottom of the cell. Drain the heavy fluorocarbon phase periodically.[1]
- Neutralization: Wash the crude fluorocarbon with 20% KOH solution to neutralize dissolved HF.[1]

- Purification: Perform fractional distillation. PNMM boils at $\sim 50^{\circ}\text{C}$.^{[1][3]}
 - Impurity Alert: Watch for perfluoromorpholine (loss of methyl) or ring-opened perfluoroethers.^[1]

Characterization: NMR Spectroscopy

NMR is the definitive method for validating PNMM structure due to the 100% natural abundance and high sensitivity of the fluorine nucleus.^[1]

Expected Chemical Shifts

The spectrum will show distinct regions based on the electron density surrounding the fluorine atoms.^[4] (Reference standard:

at 0 ppm)

Table 2:

NMR Assignment for PNMM

Moiety	Position	Approx. Shift (ppm)	Multiplicity
	Trifluoromethyl on N	-50 to -55	Triplet (coupling to adjacent)
	Ring F adjacent to Oxygen	-80 to -85	Complex Multiplet (AB system)
	Ring F adjacent to Nitrogen	-90 to -100	Complex Multiplet

Causal Logic in NMR Interpretation

- Deshielding by Oxygen: Fluorines adjacent to oxygen () appear downfield (less negative) compared to those adjacent to nitrogen ()

) because oxygen is more electronegative than nitrogen, pulling more electron density away from the fluorine nuclei.[1]

- AB Patterns: The ring fluorines are chemically non-equivalent (axial vs. equatorial) due to the rigid chair conformation.[1] This results in complex AB coupling patterns rather than simple singlets or triplets.[1]

Application Mechanism: Oxygen Transport

PNMM is investigated as a component in "artificial blood" or respiratory fluids due to its high gas solubility.[1]

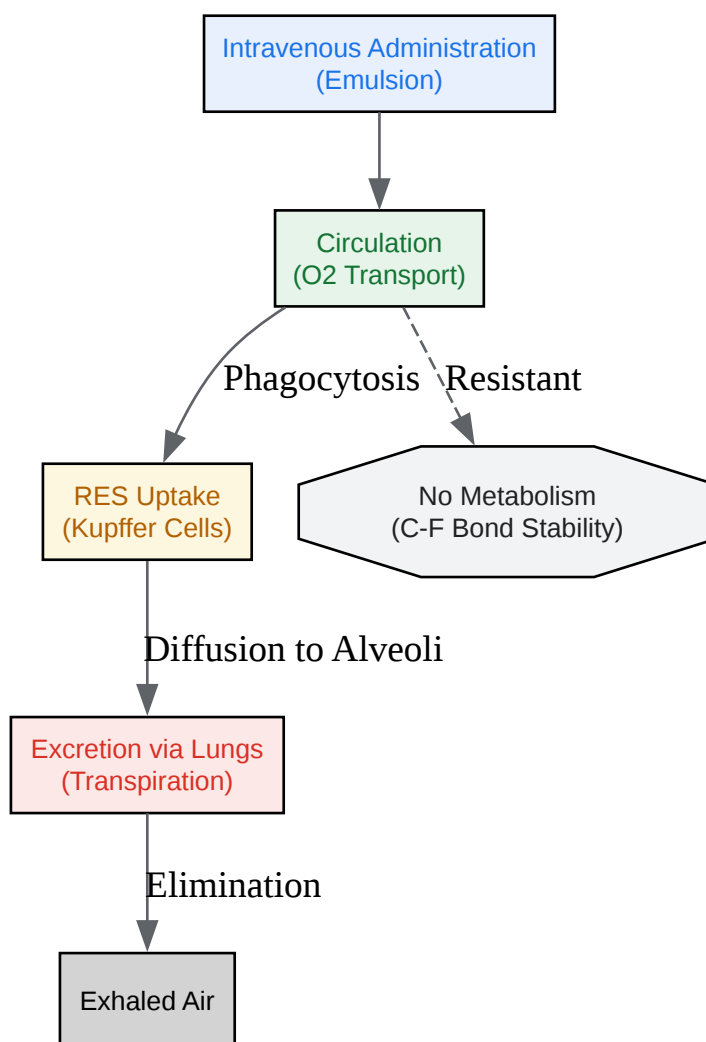
The "Hole" Theory Mechanism

Unlike hemoglobin, which binds oxygen chemically, PNMM dissolves oxygen physically.[1]

- Weak Intermolecular Forces: Perfluorocarbons have extremely weak intermolecular Van der Waals forces (low polarizability).[1]
- Cavity Formation: This weak cohesion makes it energetically "cheap" to form cavities (holes) within the liquid structure.[1]
- Gas Occupancy:

molecules occupy these pre-existing cavities.[1] Solubility is linearly dependent on partial pressure (Henry's Law), preventing saturation issues common with hemoglobin.[1]

Biological Inertness Pathway



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Caption: Figure 2.[1] The excretion pathway of PNMM.[1] Note the absence of metabolism due to C-F bond inertness; elimination occurs via exhalation.

References

- PubChem. (n.d.).[1] Perfluoro-N-methylmorpholine (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]
- Simons, J. H., et al. (1949).[1][12] The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society. (Foundational text on the Simons Process).

- Riess, J. G. (2001).[1] Oxygen Carriers ("Blood Substitutes") - Rationale, History, and Current Status. Chemical Reviews. (Context for oxygen solubility mechanisms).
- 3M Company. (n.d.).[1] Fluorinert™ Electronic Liquid PF-5052.[1] (Technical data regarding physical properties of perfluoro-N-methylmorpholine derivatives).

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Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US6267865B1 - Electrochemical fluorination using interrupted current - Google Patents [patents.google.com]
- 3. 382-28-5 | CAS DataBase [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. perfluoro-n-methylmorpholine | CAS#:382-28-5 | Chemsrce [chemsrc.com]
- 7. PERFLUORO-N-METHYLMORPHOLINE | 382-28-5 [chemicalbook.com]
- 8. CAS 382-28-5: Perfluoro-N-methylmorpholine | CymitQuimica [cymitquimica.com]
- 9. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - Perfluoro-n-methylmorpholine (C5F11NO) [pubchemlite.lcsb.uni.lu]
- 11. 382-28-5 Perfluoro-N-methylmorpholine AKSci 2083AE [aksci.com]
- 12. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Structural Dynamics and Electronic Characterization of Perfluoro-N-methylmorpholine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294395/docs#structural-dynamics-and-electronic-characterization-of-perfluoro-n-methylmorpholine-1>]

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